molecular formula C13H14N2O4 B2724545 3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid CAS No. 30741-74-3

3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid

Cat. No.: B2724545
CAS No.: 30741-74-3
M. Wt: 262.265
InChI Key: AHFQZXFTRAYNGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid (IUPAC name: 3-(4-methyl-2,5-dioxoimidazolidin-4-yl)propanoic acid) is a hydantoin derivative characterized by a 2,5-dioxoimidazolidine (hydantoin) core substituted with a 4-methylphenyl group at the 4-position and a propanoic acid side chain. Its molecular formula is C₇H₁₀N₂O₄, with a molecular weight of 186.17 g/mol (calculated from formula) and a CAS registry number of 43189-50-0 . The compound is typically available at ≥95% purity for research applications, and its stereochemistry and functional groups make it a candidate for studies in medicinal chemistry, particularly in enzyme inhibition or prodrug design .

Properties

IUPAC Name

3-[4-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-8-2-4-9(5-3-8)13(7-6-10(16)17)11(18)14-12(19)15-13/h2-5H,6-7H2,1H3,(H,16,17)(H2,14,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFQZXFTRAYNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid typically involves the reaction of 4-methylbenzaldehyde with glycine to form an intermediate Schiff base This intermediate is then cyclized to form the imidazolidinone ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid 4-Methylphenyl C₇H₁₀N₂O₄ 186.17 43189-50-0 Hydrophobic phenyl group; potential for π-π interactions .
3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid None (parent hydantoin) C₆H₈N₂O₄ 172.14 5624-26-0 Simpler structure; used as a marker for carglumic acid impurities .
3-(2,5-Dioxo-4-phenylimidazolidin-4-yl)propanoic acid Phenyl C₁₂H₁₂N₂O₄ 248.08 6939-92-0 Aromatic substituent enhances rigidity; higher molecular weight .
3-{1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid 4-Methoxybenzyl C₁₄H₁₆N₂O₅ 292.29 1214021-86-9 Methoxy group increases polarity and hydrogen-bonding capacity .
3-(4-Cyclopropyl-2,5-dioxoimidazolidin-4-yl)propanoic acid Cyclopropyl C₉H₁₂N₂O₄ 212.20 1822506-78-4 Aliphatic substituent; may improve metabolic stability .
3-(4-(6-Methylpyridin-2-yl)-2,5-dioxoimidazolidin-4-yl)propanoic acid 6-Methylpyridin-2-yl C₁₁H₁₃N₃O₄ 251.24 1957283-57-6 Heteroaromatic ring; potential for metal coordination .

Functional and Pharmacological Differences

Substituent Effects on Solubility and Bioavailability

  • The 4-methoxybenzyl derivative (CAS 1214021-86-9) introduces a polar methoxy group, which may increase solubility in polar solvents and modulate interactions with biological targets like kinases or proteases .
  • The cyclopropyl analogue (CAS 1822506-78-4) offers steric hindrance and metabolic resistance, a feature exploited in drug design to prolong half-life .

Stereochemical Considerations

  • The S-enantiomer of 3-(2,5-dioxoimidazolidin-4-yl)propanoic acid (CAS 5624-26-0) is noted for its role as a chiral impurity in carglumic acid synthesis, highlighting the importance of stereochemistry in pharmacological activity .

Biological Activity

3-[4-(4-Methylphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant findings from various studies, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₅N₃O₄
  • Molecular Weight : 299.30 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its antibacterial and anticancer properties.

Antibacterial Activity

Research indicates that derivatives of imidazolidine compounds exhibit significant antibacterial properties. For instance, a study highlighted that imidazolidine-4-one derivatives demonstrated potent activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism of action involves the disruption of bacterial cell membranes, which leads to cell lysis.

Table 1: Antibacterial Activity of Imidazolidine Derivatives

Compound IDMIC (μg/mL)Target BacteriaMechanism of Action
Compound 30.5MRSAMembrane disruption
Compound 121.0E. coliMembrane disruption
Compound 132.0K. pneumoniaeMembrane disruption

Anticancer Activity

In addition to antibacterial effects, certain imidazolidine derivatives have shown promise in anticancer applications. The structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. For example, a derivative similar to this compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC₅₀ values indicating effective concentrations for therapeutic use .

Table 2: Anticancer Activity of Related Compounds

Compound IDIC₅₀ (μg/mL)Cancer Cell LineSelectivity Index
Compound A74.83HeLa>38-fold selective
Compound B50.00MCF-7>25-fold selective

Case Studies

  • Case Study on Antibacterial Efficacy : A study conducted on a series of imidazolidine derivatives found that compound 3 , structurally related to this compound, exhibited rapid bactericidal activity against MRSA with minimal resistance development over multiple passages . This suggests a promising avenue for developing new antibiotic therapies.
  • Case Study on Anticancer Properties : In vitro studies revealed that modifications to the imidazolidine structure could significantly enhance cytotoxic effects against cancer cells while maintaining low toxicity to healthy cells. The selectivity observed in these studies indicates potential for targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.